![molecular formula C12H19N3O B2912445 3-[(1-Tert-butylazetidin-3-yl)oxy]-6-methylpyridazine CAS No. 2199902-02-6](/img/structure/B2912445.png)
3-[(1-Tert-butylazetidin-3-yl)oxy]-6-methylpyridazine
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Description
3-[(1-Tert-butylazetidin-3-yl)oxy]-6-methylpyridazine is a chemical compound with intriguing scientific potential. Its molecular formula is C13H19N3O4 , and it has a molecular weight of 281.31 g/mol . This compound serves as a rigid linker in the development of PROTACs (PROteolysis TAgeting Chimeras). PROTACs are innovative molecules designed for targeted protein degradation, offering a novel approach to drug development and therapeutic intervention .
Mechanism of Action
Target of Action
It is noted that similar compounds are used as rigid linkers in protac (proteolysis targeting chimeras) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The mode of action of this compound is likely related to its role as a rigid linker in PROTACs . The compound may bind to both the target protein and the E3 ubiquitin ligase, facilitating the transfer of ubiquitin to the target protein. This ubiquitination signals for the protein’s degradation by the proteasome, a large protein complex responsible for degrading unneeded or damaged proteins .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific protein target of the PROTAC. By degrading a specific protein, the compound could disrupt or modulate the biochemical pathways in which that protein is involved .
Pharmacokinetics
The optimization of drug-like properties is mentioned as a potential benefit of incorporating rigidity into the linker region of bifunctional protein degraders .
Result of Action
The result of the compound’s action would be the degradation of the target protein, leading to a decrease in its levels within the cell. This could have various effects at the molecular and cellular levels, depending on the function of the target protein .
properties
IUPAC Name |
3-(1-tert-butylazetidin-3-yl)oxy-6-methylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9-5-6-11(14-13-9)16-10-7-15(8-10)12(2,3)4/h5-6,10H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUIGQNVRXPKLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CN(C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Tert-butylazetidin-3-yl)oxy]-6-methylpyridazine |
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